1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt
Overview
Description
1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt is a chemical compound known for its vibrant orange color and its use as a reagent in various chemical analyses. It is commonly used in laboratories for its ability to form complexes with metal ions, making it useful in spectrophotometric determinations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt typically involves the diazotization of 2-aminopyridine followed by coupling with 1,3-benzenediol. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an alkaline medium to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The process may also include steps for the purification and crystallization of the final product to obtain the disodium salt form.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) and the hydroxyl groups on the benzene ring facilitate the coordination with metal ions, leading to changes in the compound’s spectrophotometric properties. This makes it useful for detecting and quantifying metal ions in various samples.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenediol, 4-(2-thiazolylazo)-, disodium salt
- 1,3-Benzenediol, 4-(2-benzothiazolylazo)-, disodium salt
- 1,3-Benzenediol, 4-(2-pyridylazo)-, monosodium salt
Uniqueness
1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt is unique due to its specific azo group and pyridine ring, which confer distinct spectrophotometric properties and metal ion binding capabilities. Compared to similar compounds, it offers a different range of wavelengths for absorption and a unique set of metal ion affinities, making it particularly useful in certain analytical applications.
Properties
IUPAC Name |
disodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.2Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPXLPIVACDMSI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)[O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3Na2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1141-59-9 (Parent) | |
Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9068794 | |
Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |
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CAS No. |
52722-53-9 | |
Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-pyridylazo)-1,3-bis(sodiooxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.829 | |
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